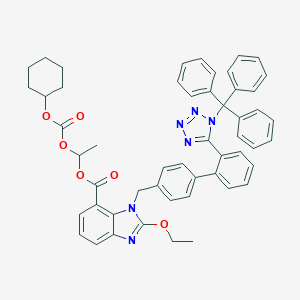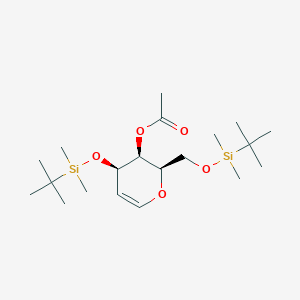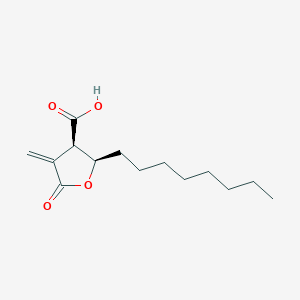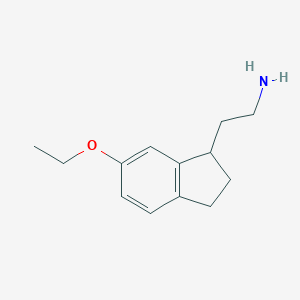
Trityl candesartan cilexetil
Vue d'ensemble
Description
Trityl candesartan cilexetil (TCC) is a prodrug of candesartan, an angiotensin II receptor blocker (ARB) used in the treatment of hypertension and other cardiovascular diseases. It is a relatively new drug developed by Daiichi Sankyo and approved by the US Food and Drug Administration (FDA) in 2009. TCC is a prodrug of candesartan, which means that it is inactive until it is metabolized in the body. This allows for a more effective and safer delivery of the drug. TCC has been found to be more effective than other ARBs in clinical trials and is now being used in clinical practice.
Applications De Recherche Scientifique
Systèmes d'administration de médicaments
Le trityl candesartan cilexetil a été utilisé dans la formulation de nanoémulsions pour améliorer la solubilité, la dissolution et la stabilité du médicament lipophilique candesartan cilexetil . Cette application est particulièrement utile pour les médicaments comme le candesartan cilexetil qui sont utilisés dans la prise en charge des maladies chroniques .
Gestion des maladies chroniques
Le candesartan cilexetil, le médicament actif formé à partir du this compound, est un antagoniste sélectif, réversible et compétitif du récepteur de type 1 de l'angiotensine II (AT1) . Il est utilisé dans la prise en charge de nombreuses maladies cardiaques coronariennes .
Processus de synthèse
Le this compound est synthétisé à partir de la réaction du trityl candesartan avec l'halogénure de cilexetil en présence d'une base et d'un solvant organique à faible point d'ébullition . Ce processus fait partie de la préparation du candesartan cilexetil .
Développement de promédicaments
Le candesartan cilexetil est un promédicament développé pour surmonter la faible absorption du candesartan, qui est un antagoniste puissant, à action prolongée et sélectif du récepteur de l'angiotensine II de sous-type AT1 . Après administration orale, le candesartan cilexetil est rapidement et complètement hydrolysé en candesartan dans le tube digestif .
Développement de la formulation
Le this compound est utilisé dans le développement et l'optimisation de formulations solides chargées de médicaments . Ces formulations visent à améliorer l'administration et l'efficacité du médicament.
Études FTIR
Des études de spectroscopie infrarouge à transformée de Fourier (FTIR) sont menées sur le this compound pour comprendre sa structure moléculaire et ses interactions <svg class="icon" height="16" p-id="
Mécanisme D'action
Candesartan cilexetil, the prodrug of candesartan, is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . Candesartan lowers blood pressure by antagonizing the renin-angiotensin-aldosterone system (RAAS); it competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .
Safety and Hazards
Orientations Futures
Candesartan cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction, and coronary artery disease . The future directions of research could involve exploring more uses of this compound and improving its synthesis process.
Analyse Biochimique
Biochemical Properties
Trityl candesartan cilexetil interacts with various enzymes and proteins in the body. It is converted to candesartan in the gastrointestinal tract, which then selectively and non-competitively binds to the angiotensin II receptor (AT1). This prevents the actions of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .
Cellular Effects
This compound influences cell function by blocking the angiotensin II receptor (AT1). This impacts cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it prevents angiotensin II from exerting its effects, leading to a reduction in blood pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to candesartan in the gastrointestinal tract. Candesartan then binds selectively and non-competitively to the angiotensin II receptor (AT1), preventing the actions of angiotensin II .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure. It is metabolized to candesartan, which interacts with the angiotensin II receptor (AT1) in this pathway .
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQWFWIPOOTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308612 | |
| Record name | Trityl candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170791-09-0 | |
| Record name | Trityl candesartan cilexetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trityl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityl candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)







![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)




